molecular formula C16H15FN4OS B12130113 5-(4-Fluorophenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

5-(4-Fluorophenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12130113
M. Wt: 330.4 g/mol
InChI Key: GYAXCIWBBXYZCA-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the reaction of 4-fluoroaniline with 4-methoxybenzyl chloride in the presence of a base to form the intermediate 4-fluorophenyl-4-methoxybenzylamine. This intermediate is then reacted with thiourea and a suitable oxidizing agent to form the desired triazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Fluorophenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione: Another fluorophenyl derivative with different biological activities.

    (4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone: A compound with similar structural features but different functional groups.

Uniqueness

5-(4-Fluorophenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to its combination of fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H15FN4OS

Molecular Weight

330.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15FN4OS/c1-22-14-8-2-11(3-9-14)10-23-16-20-19-15(21(16)18)12-4-6-13(17)7-5-12/h2-9H,10,18H2,1H3

InChI Key

GYAXCIWBBXYZCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)F

Origin of Product

United States

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